![molecular formula C11H21F5SSi B11828822 [2-Methyl-4-(pentafluoro-lambda6-sulfanyl)but-3-yn-2-yl]-di(propan-2-yl)silane](/img/structure/B11828822.png)
[2-Methyl-4-(pentafluoro-lambda6-sulfanyl)but-3-yn-2-yl]-di(propan-2-yl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-Methyl-4-(pentafluoro-lambda6-sulfanyl)but-3-yn-2-yl]-di(propan-2-yl)silane is a unique organosilicon compound characterized by its complex structure, which includes a pentafluoro-lambda6-sulfanyl group and a but-3-yn-2-yl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-Methyl-4-(pentafluoro-lambda6-sulfanyl)but-3-yn-2-yl]-di(propan-2-yl)silane typically involves multiple steps, starting with the preparation of the pentafluoro-lambda6-sulfanyl precursor. This precursor is then reacted with a but-3-yn-2-yl derivative under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, to ensure consistent and high-yield production. Additionally, purification techniques such as distillation and chromatography are employed to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
[2-Methyl-4-(pentafluoro-lambda6-sulfanyl)but-3-yn-2-yl]-di(propan-2-yl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the pentafluoro-lambda6-sulfanyl group to other sulfur-containing functionalities.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pentafluoro-lambda6-sulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction and conditions used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [2-Methyl-4-(pentafluoro-lambda6-sulfanyl)but-3-yn-2-yl]-di(propan-2-yl)silane is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used to study the effects of fluorinated and sulfur-containing groups on biological systems. Its derivatives could serve as probes or inhibitors in biochemical assays.
Medicine
In medicine, the compound’s derivatives might be explored for their potential therapeutic properties, such as anti-inflammatory or antimicrobial activities, due to the presence of fluorine and sulfur atoms.
Industry
In industry, this compound can be used in the development of advanced materials, such as coatings and polymers, where its unique chemical properties can impart desirable characteristics like increased durability and resistance to degradation.
Wirkmechanismus
The mechanism of action of [2-Methyl-4-(pentafluoro-lambda6-sulfanyl)but-3-yn-2-yl]-di(propan-2-yl)silane involves its interaction with molecular targets through its fluorine and sulfur functionalities. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound’s derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[2-Methyl-4-(trifluoromethyl)but-3-yn-2-yl]-di(propan-2-yl)silane: Similar structure but with a trifluoromethyl group instead of a pentafluoro-lambda6-sulfanyl group.
[2-Methyl-4-(methylthio)but-3-yn-2-yl]-di(propan-2-yl)silane: Contains a methylthio group instead of a pentafluoro-lambda6-sulfanyl group.
Uniqueness
The uniqueness of [2-Methyl-4-(pentafluoro-lambda6-sulfanyl)but-3-yn-2-yl]-di(propan-2-yl)silane lies in its pentafluoro-lambda6-sulfanyl group, which imparts distinct chemical properties such as increased electronegativity and reactivity compared to similar compounds. This makes it a valuable compound for specialized applications in various fields.
Eigenschaften
Molekularformel |
C11H21F5SSi |
|---|---|
Molekulargewicht |
308.43 g/mol |
IUPAC-Name |
[2-methyl-4-(pentafluoro-λ6-sulfanyl)but-3-yn-2-yl]-di(propan-2-yl)silane |
InChI |
InChI=1S/C11H21F5SSi/c1-9(2)18(10(3)4)11(5,6)7-8-17(12,13,14,15)16/h9-10,18H,1-6H3 |
InChI-Schlüssel |
JSPMRZHSUXVACA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)[SiH](C(C)C)C(C)(C)C#CS(F)(F)(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3aS,6S,8aR)-3-methyl-6-phenyl-3a,6-dihydro-1H,3H,8H-azirino[1,2-a]furo[3,4-b]pyridine](/img/structure/B11828742.png)
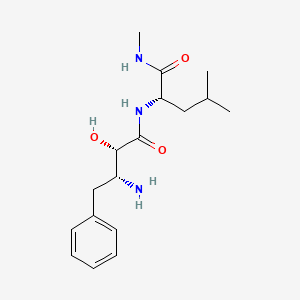
![tert-Butyl (3,4-dichloro-5,6-difluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate](/img/structure/B11828747.png)
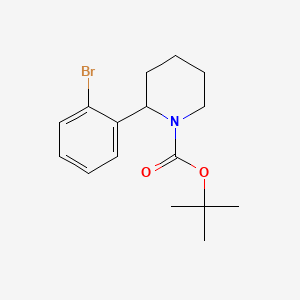

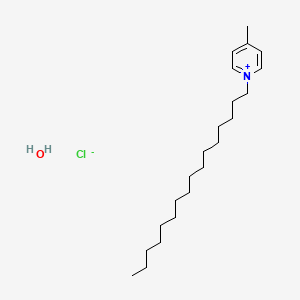
![2-Oxetanone, 3-hexyl-4-[(2R)-2-[(4-methoxyphenyl)methoxy]tridecyl]-, (3S,4S)-](/img/structure/B11828781.png)


![(1S,4S,10S)-12-(4-methylphenyl)sulfonyl-3,12-diazatetracyclo[8.3.0.01,3.04,8]tridec-8-ene](/img/structure/B11828796.png)
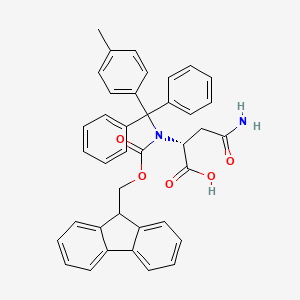

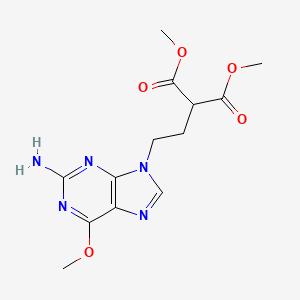
![(3R,5R,8S,10S,13S,14S)-10,13-Dimethyl-17-oxo-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B11828832.png)
